molecular formula C15H20FN7 B6437572 N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine CAS No. 2549002-29-9

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Cat. No. B6437572
CAS RN: 2549002-29-9
M. Wt: 317.36 g/mol
InChI Key: HHYJRSJMFITJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine (NEP) is an organofluorine compound that has been used as a model compound in a variety of scientific research applications. NEP is a pyrimidine-based molecule that has been extensively studied due to its unique chemical and physical properties. NEP has been used as a model compound to study the synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has been used as a model compound in a variety of scientific research applications. It has been used to study the mechanism of action of various compounds, including drugs, hormones, and other bioactive molecules. N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has also been used to study the biochemical and physiological effects of various compounds. Additionally, N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has been used to study the advantages and limitations of laboratory experiments.

Advantages and Limitations for Lab Experiments

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has been found to have a number of advantages and limitations for lab experiments. One advantage of using N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine is that it is a relatively simple molecule to synthesize, making it easy to use in experiments. Additionally, N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has been found to have a high degree of selectivity, meaning that it can be used to study specific receptors or pathways. However, N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has also been found to have a number of limitations, including its short half-life and its potential to interact with other receptors.

Future Directions

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has a number of potential future directions for research. One potential direction is to further explore the mechanism of action of N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine, as well as to identify other receptors or pathways that it may interact with. Additionally, further research into the biochemical and physiological effects of N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine could be conducted. Additionally, further research could be conducted into the advantages and limitations of laboratory experiments using N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine. Finally, research could be conducted into the potential therapeutic applications of N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine, such as its use as an antidepressant or anti-inflammatory agent.

Synthesis Methods

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine can be synthesized using a variety of methods, including the N-alkylation of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine with ethyl iodide in the presence of a base. This method has been found to be the most efficient and reproducible route for the synthesis of N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine.

properties

IUPAC Name

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN7/c1-3-18-15-20-11(2)8-13(21-15)22-4-6-23(7-5-22)14-12(16)9-17-10-19-14/h8-10H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYJRSJMFITJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.